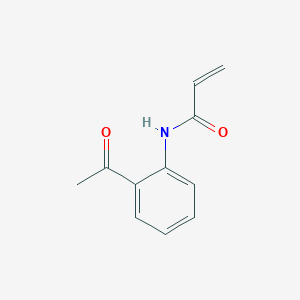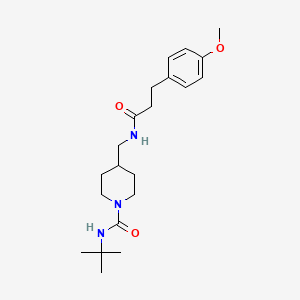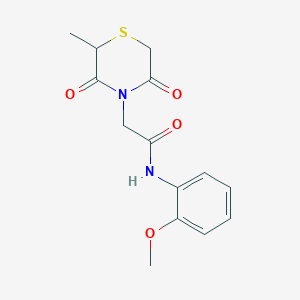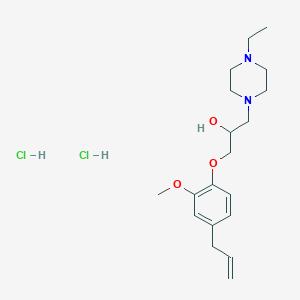
Propamocarb-N-desmethyl hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propamocarb-N-desmethyl hydrochloride is a derivative of Propamocarb, which is a systemic carbamate fungicide . It has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots and foliar diseases in a number of edible crops .
Molecular Structure Analysis
The molecular formula of Propamocarb-N-desmethyl hydrochloride is C8H19ClN2O2 . The IUPAC name is propyl N - [3- (methylamino)propyl]carbamate;hydrochloride . The InChI is InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8 (11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3, (H,10,11);1H .
Physical And Chemical Properties Analysis
The molecular weight of Propamocarb-N-desmethyl hydrochloride is 210.70 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass is 210.1135055 g/mol . The topological polar surface area is 50.4 Ų .
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Behavior
Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide pesticide. Research in this area has explored its degradation pathways and movement within the environment, including soil and water . Understanding its behavior is crucial for effective application and minimizing environmental impact.
Pathogen Control in Agricultural Production
Propamocarb-N-desmethyl hydrochloride demonstrates high efficiency in controlling pathogens, particularly cucumber downy mildew. Studies have investigated its efficacy, dosage, and application methods in various crops . This information is valuable for optimizing disease management strategies.
Residue Analysis in Plant and Animal Products
Efforts have been made to establish reliable methods for detecting propamocarb-N-desmethyl hydrochloride residues in food. Researchers have focused on both primary crops (such as celeriacs, celery leaves, and Florence fennel) and rotational crops. These studies contribute to setting appropriate maximum residue levels (MRLs) and ensuring food safety .
Consumer Risk Assessment
Quantifying the risk associated with propamocarb-N-desmethyl hydrochloride residues in food is essential. Researchers assess exposure levels, toxicology data, and potential health effects. This information informs regulatory decisions and helps protect consumers .
Environmental Impact Assessment
Beyond residue levels, researchers evaluate the overall environmental impact of propamocarb-N-desmethyl hydrochloride. This includes assessing its effects on non-target organisms, soil health, and water quality. Such studies guide sustainable pesticide use and environmental protection .
Formulation and Application Optimization
Research explores different formulations (e.g., liquid concentrates, granules) and application techniques (spraying, drenching) to enhance propamocarb-N-desmethyl hydrochloride’s effectiveness while minimizing risks. Factors like adjuvants, timing, and dosage are investigated .
Degradation Kinetics and Persistence
Understanding propamocarb-N-desmethyl hydrochloride’s degradation kinetics helps predict its persistence in soil and water. Researchers study factors like temperature, pH, and microbial activity to inform safe usage practices .
Compatibility with Other Pesticides
Studies explore whether propamocarb-N-desmethyl hydrochloride can be safely combined with other pesticides for integrated pest management. Compatibility assessments consider efficacy, synergistic effects, and potential adverse interactions .
Wirkmechanismus
Target of Action
Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide . Its primary targets are Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .
Mode of Action
Propamocarb-N-desmethyl hydrochloride is absorbed by roots and leaves and translocated . It disrupts the fungal cell wall , thereby inhibiting the growth of the fungi. The compound is also known to have specific activity against Phytophthora spp. and Pythium spp .
Biochemical Pathways
The metabolic degradation of propamocarb is rapid and extensive . The major residues in the eggs and tissues were parent propamocarb and desmethyl-propamocarb . Demethylation is the main route of metabolism for the parent compound . A minor route of metabolism involves oxidation of the tertiary nitrogen to form propamocarb-N-oxide .
Pharmacokinetics
The residue definition for plant and animal commodities is propamocarb (free base) for both enforcement of MRLs and dietary exposure assessment . The ADI and ARfD are established at 0–0.4 mg/kg bw and 2 mg/kg bw, respectively .
Result of Action
The major residues in the eggs and tissues were parent propamocarb (2% in fat, 5% in muscle, 9% in liver and 12% in eggs) and desmethyl-propamocarb (6% in fat, 22% in liver, 29% in muscle, and 45% in eggs) . The minor residues found in the eggs and tissues were bis-desmethyl-propamocarb (< 1% to 7%) and propamocarb-N-oxide (< 1%) .
Action Environment
Propamocarb hydrochloride is used in various environments including turf, ornamentals, tobacco, vegetables, potatoes, strawberries, cucumbers, tomato, and lettuce . Environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
propyl N-[3-(methylamino)propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8(11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKPSNSTDPDSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propamocarb-N-desmethyl hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390489.png)


![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)
![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2390498.png)
![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2390502.png)


